Acebilustat

描述

乙酰布司他是一种合成的小分子,也是白三烯A4水解酶的有效抑制剂,白三烯A4水解酶是白三烯B4生产中的限速酶。白三烯B4是一种促炎介质,参与多种炎症性疾病。 乙酰布司他已被研究用于其在减少囊性纤维化和2019冠状病毒病等疾病的炎症和症状持续时间方面的潜力 .

准备方法

合成路线和反应条件: 乙酰布司他的合成涉及多个步骤,从关键中间体的制备开始最终产品是通过一系列偶联反应和纯化步骤获得的 .

工业生产方法: 乙酰布司他的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效纯化技术和严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型: 乙酰布司他经历各种化学反应,包括:

氧化: 乙酰布司他在特定条件下可以被氧化形成相应的氧化衍生物。

还原: 还原反应可用于修饰乙酰布司他分子中的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应.

主要形成的产物: 从这些反应中形成的主要产物包括乙酰布司他的各种衍生物,每种都有可能具有不同的药理活性 .

科学研究应用

乙酰布司他因其抗炎特性而被广泛研究。其应用包括:

化学: 用作研究白三烯B4生物合成及其抑制的工具化合物。

生物学: 研究其对炎症通路和免疫细胞功能的影响。

医学: 在临床试验中评估用于治疗囊性纤维化、2019冠状病毒病和其他炎症性疾病。

作用机制

乙酰布司他通过抑制白三烯A4水解酶发挥作用,从而减少白三烯B4的产生。白三烯B4是一种有效的嗜中性粒细胞趋化剂和激活剂,在炎症反应中起关键作用。 通过抑制白三烯B4的产生,乙酰布司他可以减少炎症和相关的症状 .

类似化合物:

齐留通: 另一种白三烯合成抑制剂,但它靶向5-脂氧合酶。

孟鲁司特: 一种白三烯受体拮抗剂,阻断白三烯D4的作用。

普仑卡斯特: 类似于孟鲁司特,它是一种白三烯受体拮抗剂

乙酰布司他的独特性: 乙酰布司他对白三烯A4水解酶具有特异性抑制作用,使其成为降低白三烯B4水平的靶向方法。 这种特异性可能在疗效和安全性方面相对于其他白三烯抑制剂和拮抗剂具有优势 .

相似化合物的比较

Zileuton: Another leukotriene synthesis inhibitor, but it targets 5-lipoxygenase.

Montelukast: A leukotriene receptor antagonist that blocks the action of leukotriene D4.

Pranlukast: Similar to Montelukast, it is a leukotriene receptor antagonist

Uniqueness of Acebilustat: this compound is unique in its specific inhibition of leukotriene A4 hydrolase, making it a targeted approach to reducing leukotriene B4 levels. This specificity may offer advantages in terms of efficacy and safety compared to other leukotriene inhibitors and antagonists .

生物活性

Acebilustat, also known as CTX-4430, is a synthetic small molecule that acts as a potent inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the production of leukotriene B4 (LTB4). This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, particularly cystic fibrosis (CF) and COVID-19. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and implications for treatment.

This compound selectively inhibits LTA4H, leading to reduced levels of LTB4, a potent pro-inflammatory mediator involved in neutrophil chemotaxis and lung inflammation. By targeting this pathway, this compound aims to mitigate excessive inflammatory responses while preserving beneficial immune functions.

Clinical Efficacy in Cystic Fibrosis

Case Studies and Clinical Trials:

-

EMPIRE-CF Study :

- Objective : Evaluate the efficacy and safety of this compound in patients with early-stage cystic fibrosis.

- Participants : 200 subjects were enrolled, receiving either 50 mg or 100 mg of this compound or placebo over 48 weeks.

- Findings :

- A significant reduction in sputum white blood cell counts by 65% was observed in patients treated with 100 mg this compound.

- The annualized rate of pulmonary exacerbations was lower in the this compound groups compared to placebo (1.04 vs. 1.61) .

- No statistically significant improvement in lung function was noted (p=0.4) .

-

Phase I Study :

- Participants : 17 patients with mild to moderate cystic fibrosis.

- Results :

Clinical Efficacy in COVID-19

A phase-2 clinical trial was conducted to assess the impact of this compound on symptomatic COVID-19 patients.

- Study Design : Randomized controlled trial involving 120 participants.

- Results :

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study | Condition | Dose | Key Findings | |

|---|---|---|---|---|

| EMPIRE-CF | Cystic Fibrosis | 50 mg / 100 mg | Reduced WBC by 65%, lower exacerbation rates | Potential for anti-inflammatory use |

| Phase I | Cystic Fibrosis | 50 mg / 100 mg | Reduced sputum elastase by 58%, improved biomarkers | Safe and well-tolerated |

| COVID-19 Trial | COVID-19 | Oral | No significant difference in symptom resolution | Not recommended for further trials |

Safety Profile

Across multiple studies, this compound has demonstrated a favorable safety profile. Common adverse events included cough, headache, and gastrointestinal symptoms, but most were mild to moderate in severity . Serious adverse events were infrequent, with no deaths reported during clinical trials.

属性

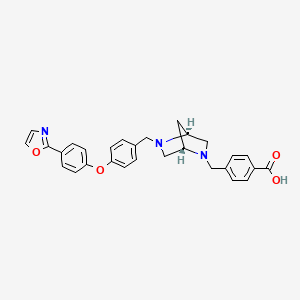

IUPAC Name |

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERJIEKMNDGSCS-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943764-99-6 | |

| Record name | Acebilustat [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acebilustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACEBILUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。